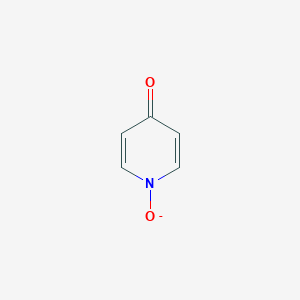
Pyridin-4-olate 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-olate 1-oxide is a useful research compound. Its molecular formula is C5H4NO2- and its molecular weight is 110.09g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyridin-4-olate 1-oxide serves as a crucial scaffold in drug design due to its ability to interact with biological targets. It has been studied for its potential as an antiviral agent against Human Immunodeficiency Virus (HIV). Research indicates that derivatives of pyridin-4-olate can inhibit HIV replication, although some mutations in the virus can lead to resistance .
Case Study: Antiviral Activity
A study published in Nature demonstrated that specific pyridine oxide derivatives exhibited potent antiviral activity against HIV strains. The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring could enhance efficacy against resistant strains .
Organic Synthesis
In organic chemistry, this compound is utilized as an oxidizing agent and a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science .
Table 1: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Oxidizing Agent | Used in the oxidation of various organic substrates. |
| Ligand Formation | Forms complexes with transition metals for catalytic reactions. |
| Precursor for Pharmaceuticals | Serves as a building block for synthesizing pharmaceutical compounds. |
Biochemical Applications
Recent studies have explored the use of this compound in biocatalysis. Whole-cell biotransformation processes utilizing microorganisms like Burkholderia species have shown promise in converting pyridine derivatives into functionalized products, including hydroxylated derivatives . This bioconversion pathway highlights its potential for green chemistry applications.
Propiedades
Fórmula molecular |
C5H4NO2- |
|---|---|
Peso molecular |
110.09g/mol |
Nombre IUPAC |
1-oxidopyridin-4-one |
InChI |
InChI=1S/C5H4NO2/c7-5-1-3-6(8)4-2-5/h1-4H/q-1 |
Clave InChI |
BOSIVZUJRLUZOD-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=O)[O-] |
SMILES canónico |
C1=CN(C=CC1=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















